molecular formula C14H19N3O3S B2693296 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421496-76-5

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2693296
CAS No.: 1421496-76-5
M. Wt: 309.38
InChI Key: SYENGKLDEGDLIY-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or hydrazine derivatives with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.

    Introduction of the Furan-3-ylmethyl Group: The furan-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using furan-3-ylmethyl halides or tosylates.

    Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be attached via alkylation reactions using 2-methoxyethyl halides or sulfonates.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides) with amines or ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiadiazole rings, using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.

    Medicine: The compound may be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives to highlight its uniqueness:

    N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but with the furan group at a different position.

    N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a methyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial and antitubercular activities. This article reviews the current understanding of its biological activity based on diverse research findings.

The compound's chemical structure contributes significantly to its biological activity. The molecular formula is C14H19N3O3SC_{14}H_{19}N_{3}O_{3}S with a molecular weight of 309.39 g/mol. Its structure includes a thiadiazole ring, which is known for conferring various pharmacological effects.

PropertyValue
Common NameThis compound
CAS Number1421496-76-5
Molecular FormulaC₁₄H₁₉N₃O₃S
Molecular Weight309.39 g/mol

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundEscherichia coli (G-)15
Staphylococcus aureus (G+)10
Klebsiella pneumoniae (G-)20

Antitubercular Activity

The antitubercular properties of thiadiazole derivatives have been a focus of recent studies. A specific derivative showed effective inhibition against Mycobacterium tuberculosis with an MIC value indicating strong potential for therapeutic applications. The compound's metabolic stability and bioavailability were also noted as significant factors contributing to its efficacy.

Case Study: Antitubercular Activity

In a study assessing various thiadiazole derivatives against M. tuberculosis, the compound exhibited an MIC of 0.25μg/mL0.25\,\mu g/mL, demonstrating its potential as an antitubercular agent. The pharmacokinetic profile indicated a half-life (T1/2) of approximately 1.63 hours with favorable distribution characteristics in biological fluids .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiadiazole moiety interacts with specific bacterial enzymes or pathways essential for microbial survival and proliferation.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-3-4-12-13(21-16-15-12)14(18)17(6-8-19-2)9-11-5-7-20-10-11/h5,7,10H,3-4,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYENGKLDEGDLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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